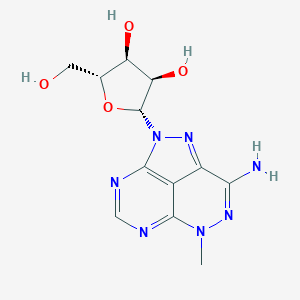
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene (abbreviated as AMH-1) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a polycyclic aromatic compound that contains a ribofuranosyl moiety and six nitrogen atoms in its structure.
Mechanism of Action
The exact mechanism of action of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. Studies have shown that 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and can also inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from oxidative stress and other forms of damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene is its potential therapeutic applications, particularly in the treatment of cancer and viral infections. However, there are also several limitations to using 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene in lab experiments. One limitation is its relatively complex synthesis method, which can make it difficult to produce in large quantities. Additionally, 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has been shown to have low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene. One area of research is the development of more efficient synthesis methods for 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene, which could make it more accessible for use in lab experiments and potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene and its potential therapeutic applications. Finally, there is a need for more studies on the potential side effects of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene, particularly in terms of its long-term effects on the body.
Synthesis Methods
The synthesis of 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene involves several steps, including the synthesis of the ribofuranosyl moiety, the synthesis of the acenaphthylene ring system, and the coupling of the two components. The ribofuranosyl moiety is synthesized from ribose, which is converted into a protected ribonucleoside intermediate. The acenaphthylene ring system is synthesized through a series of reactions involving amines and aldehydes. The final step involves coupling the ribofuranosyl intermediate with the acenaphthylene ring system to form 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene.
Scientific Research Applications
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has also been shown to have antiviral activity, with studies demonstrating its ability to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus. Additionally, 8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
109947-70-8 |
|---|---|
Product Name |
8-Amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene |
Molecular Formula |
C12H15N7O4 |
Molecular Weight |
321.29 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(11-amino-9-methyl-2,3,5,7,9,10-hexazatricyclo[6.3.1.04,12]dodeca-1,4(12),5,7,10-pentaen-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H15N7O4/c1-18-10-5-6(9(13)17-18)16-19(11(5)15-3-14-10)12-8(22)7(21)4(2-20)23-12/h3-4,7-8,12,20-22H,2H2,1H3,(H2,13,17)/t4-,7-,8-,12-/m1/s1 |
InChI Key |
QQTLSGPMECXWPS-BFAGERDPSA-N |
Isomeric SMILES |
CN1C2=NC=NC3=C2C(=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=N1)N |
SMILES |
CN1C2=NC=NC3=C2C(=NN3C4C(C(C(O4)CO)O)O)C(=N1)N |
Canonical SMILES |
CN1C2=NC=NC3=C2C(=NN3C4C(C(C(O4)CO)O)O)C(=N1)N |
Other CAS RN |
109947-70-8 |
synonyms |
7-aza-TCN 8-amino-6(N)-methyl-2-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene 8-amino-6-N-methyl-2-(beta-D-ribofuranosyl)-1,2,3,5,6,7-hexaazaacenaphthylene 8-AMRHA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



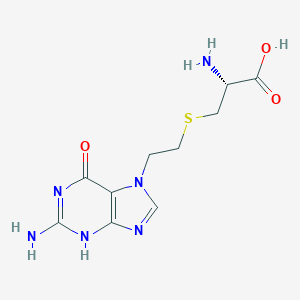
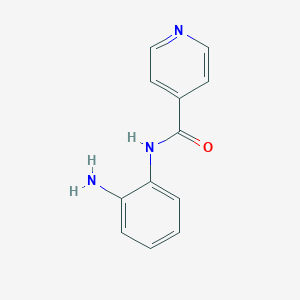

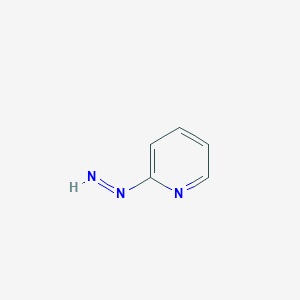
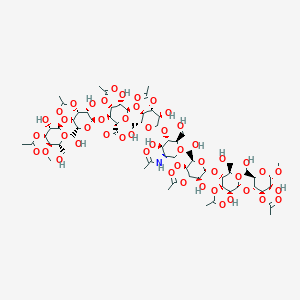
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B25339.png)
![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)


![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)



